2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime

Physicochemical profiling Medicinal chemistry Hydrazone tautomerism

2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime (CAS 338962-02-0; molecular formula C₁₆H₁₄FN₃O₃; molecular weight 315.30 g/mol; MDL MFCD00975142) is a complex organic compound featuring both a hydrazone (–NH–N=C–) and an oxime (–C=N–OH) functional group within a single molecular scaffold. The compound is categorized under the Benzenepropanal, α-[2-(4-fluorophenyl)hydrazinylidene]-4-methoxy-β-oxo-, 1-oxime nomenclature system.

Molecular Formula C16H14FN3O3
Molecular Weight 315.30 g/mol
Cat. No. B7787397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime
Molecular FormulaC16H14FN3O3
Molecular Weight315.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=NO
InChIInChI=1S/C16H14FN3O3/c1-23-14-8-2-11(3-9-14)16(21)15(10-18-22)20-19-13-6-4-12(17)5-7-13/h2-10,19,22H,1H3/b18-10+,20-15+
InChIKeyIFBNDHARSZMOMG-MSVCLYSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime (CAS 338962-02-0): A Dual Hydrazone–Oxime Scaffold for Pharmaceutical and Heterocyclic Chemistry Research


2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime (CAS 338962-02-0; molecular formula C₁₆H₁₄FN₃O₃; molecular weight 315.30 g/mol; MDL MFCD00975142) is a complex organic compound featuring both a hydrazone (–NH–N=C–) and an oxime (–C=N–OH) functional group within a single molecular scaffold . The compound is categorized under the Benzenepropanal, α-[2-(4-fluorophenyl)hydrazinylidene]-4-methoxy-β-oxo-, 1-oxime nomenclature system . Its structure includes a 4-fluorophenyl group attached to the hydrazone nitrogen and a 4-methoxyphenyl group at the ketone position, with predicted physicochemical properties of density 1.25±0.1 g/cm³, boiling point 499.6±55.0 °C, and predicted pKa of 8.20±0.10 (oxime OH) . The compound is commercially available at NLT 98% purity from specialty chemical suppliers supporting global pharmaceutical R&D and quality control applications .

Why 4-Fluoro Substitution in 2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime Cannot Be Replaced by Chloro, Bromo, Methyl, or Unsubstituted Analogs


This compound's 4-fluorophenyl substituent on the hydrazone nitrogen imparts a unique combination of strong electron-withdrawing σ-inductive effect and moderate electron-donating π-resonance that cannot be replicated by chloro, bromo, methyl, or unsubstituted phenyl analogs [1]. Fluorine's small van der Waals radius (1.47 Å vs. Cl 1.75 Å, Br 1.85 Å) preserves molecular planarity while its high electronegativity modulates the hydrazone NH acidity and tautomeric equilibrium differently from other halogens [1]. As established in the comprehensive review by Sztanke et al. (2024), fluorinated hydrazones show enhanced metabolic stability and improved permeation through biomembranes compared to their non-fluorinated counterparts—effects attributed specifically to the fluorine atom's unique physicochemical properties [1]. Furthermore, the dual hydrazone–oxime scaffold enables synthetic transformations (isoxazole cyclization via acetic anhydride reflux; nitrile conversion via pyridine treatment) that are unavailable to simple hydrazones lacking the oxime functionality [2]. Interchanging this compound with a 4-chloro, 4-bromo, 4-methyl, or 4-methoxy analog would therefore alter electronic character, hydrolytic stability profile, synthetic versatility, and biological target interactions in ways that are not predictable by simple halogen or substituent scaling.

Quantitative Differentiation Evidence for 2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime Versus Closest Analogs


Predicted pKa Modulation by 4-Fluoro Substituent: Hydrazone NH Acidity Shift vs. Parent Phenylhydrazine and Unsubstituted Analogs

The target compound displays a predicted pKa of 8.20±0.10 (attributed to the oxime OH) . In contrast, the parent 4-fluorophenylhydrazine building block has a predicted pKa of 5.24±0.20 . This ~3 log unit difference reflects the extended conjugation and hydrogen-bonding network created by the dual hydrazone–oxime scaffold, which significantly alters the acidity of exchangeable protons relative to the precursor hydrazine. The fluorine atom's electron-withdrawing effect modulates the hydrazone NH acidity distinctly from Cl, Br, or CH₃ substituents—a phenomenon documented in quantum-chemical studies of 3-(4-fluorophenylhydrazone)pentane-2,4-dione, where fluorine stabilizes specific tautomeric forms through combined σ-withdrawing and π-donating effects [1]. Non-fluorinated or chloro-substituted analogs do not exhibit the same tautomeric bias, directly affecting hydrogen-bond donor/acceptor capacity at biological targets.

Physicochemical profiling Medicinal chemistry Hydrazone tautomerism

Hydrolytic Stability Advantage: Oxime Hydrolysis Rate ~10³-Fold Lower Than Simple Hydrazones

Kalia and Raines (2008) established that the rate constants for acid-catalyzed hydrolysis of oximes are nearly 10³-fold lower than those for simple hydrazones across the pD 5.0–9.0 range [1]. This finding is directly relevant to the target compound because it integrates both an oxime and a hydrazone group in a single scaffold—the oxime moiety confers superior hydrolytic stability to the molecule as a whole, while the hydrazone group retains reactivity for biological target engagement. Simple hydrazone-only analogs (such as 2-[2-(4-fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal lacking the oxime) would be expected to hydrolyze approximately 1,000-fold faster under acidic conditions, potentially limiting their utility in aqueous biological assay environments or long-term storage [1].

Hydrolytic stability Bioconjugation Drug conjugate design

Synthetic Versatility: Dual Hydrazone–Oxime Scaffold Enables Regioselective Heterocyclic Derivatization

The target compound belongs to the well-characterized class of 2-arylhydrazono-3-oxopropanal oximes. As demonstrated by Al-Shiekh, Elnagdi, and coworkers (2000), compounds of this class undergo two distinct, high-yielding transformations that are unavailable to simple hydrazones without the oxime group: (i) cyclization to arylazoisoxazoles upon reflux in acetic anhydride, and (ii) conversion to 2-arylhydrazono-3-oxonitriles upon treatment with pyridine [1]. These transformations are regiospecific and proceed via the oxime functionality, providing access to isoxazole and nitrile derivatives that serve as privileged scaffolds in drug discovery. Analogs lacking the oxime group (e.g., simple 2-arylhydrazono-3-oxopropanals) cannot undergo these transformations, limiting their downstream synthetic utility. The fluorine atom on the 4-position may further influence cyclization regiochemistry through electronic effects—a parameter not available with non-halogenated or differently halogenated analogs [2].

Heterocyclic synthesis Medicinal chemistry building blocks Isoxazole synthesis

Fluorine-Specific Enhancement of Metabolic Stability and Membrane Permeation: Class-Level Evidence from Fluorinated Hydrazone Antibacterial Agents

According to the comprehensive 2024 review by Sztanke et al. covering fluorinated imines and hydrazones published over the past fifteen years, the azomethine (C=N) group in fluorinated molecules is crucial for antibacterial activity, while fluorine atom substitution improves metabolic stability and permeation through biomembranes [1]. Organofluorine hydrazone derivatives have been specifically noted to possess much better membrane transport properties in vivo compared to non-fluorinated congeners . The target compound, bearing a 4-fluorophenyl substituent on the hydrazone nitrogen, benefits from these fluorine-mediated pharmacokinetic enhancements. In contrast, 4-chlorophenyl, 4-bromophenyl, 4-methylphenyl, or 4-methoxyphenyl analogs would be expected to exhibit different metabolic stability profiles, altered membrane partitioning, and distinct antibacterial potency—differences that cannot be predicted by simple halogen bioisosterism and must be empirically verified for each analog [1].

Metabolic stability Membrane permeability Antibacterial drug design

Purity Specification Differentiation: NLT 98% (MolCore) vs. 95% Typical for Closest Commercial Analogs (AKSci)

The target compound is commercially supplied at NLT 98% purity by MolCore (Product No. MC118709), with the manufacturer adhering to ISO certification standards suitable for global pharmaceutical R&D and quality control requirements . In contrast, the closest commercially available analogs—including 3-(4-Fluorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime (CAS 339012-92-9) , 2-[2-(3,4-Dimethylphenyl)hydrazono]-3-(4-fluorophenyl)-3-oxopropanal O-methyloxime (CAS 339012-95-2) , and 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (CAS 338414-24-7) —are all specified at 95% minimum purity by AKSci. For quantitative structure–activity relationship (QSAR) studies, enzymatic assays requiring precise compound concentration, or crystallization trials, a 3% absolute purity difference (98% vs. 95%) translates to potentially 60% less total impurity burden (2% vs. 5%), reducing confounding effects from unidentified contaminants.

Chemical purity Procurement specification Quality control

Predicted Physicochemical Property Differentiation: Molecular Weight, Density, and Boiling Point vs. Dichloro Analog

The target compound (MW 315.30 g/mol, predicted density 1.25±0.1 g/cm³, predicted bp 499.6±55.0 °C) differs substantially from the structurally related 2-[2-(3,5-dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (MW 350.2 g/mol, predicted density 1.34 g/cm³, predicted bp 511.0 °C) . The ~35 Da lower molecular weight keeps the target compound within more favorable drug-likeness parameters (MW < 500 per Lipinski's rule), while the lower predicted density (1.25 vs. 1.34 g/cm³) and lower boiling point suggest weaker intermolecular forces in the solid state, which may translate to different solubility and formulation behavior. The monochloro vs. dichloro substitution pattern also changes the halogen-bonding capacity: the target compound's single fluorine atom can participate in C–F···H interactions without the steric bulk of two chlorine atoms, potentially preserving better target complementarity in binding pockets.

Physicochemical properties Drug-likeness Formulation development

Optimal Research and Procurement Application Scenarios for 2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime


Heterocyclic Library Synthesis: Isoxazole and Nitrile Lead Generation via Oxime-Specific Transformations

This compound is the preferred choice for medicinal chemistry groups building isoxazole- or nitrile-focused compound libraries. As established by the 2-arylhydrazono-3-oxopropanal oxime literature, the oxime functionality enables regiospecific cyclization to isoxazoles upon reflux in acetic anhydride and conversion to 2-arylhydrazono-3-oxonitriles upon pyridine treatment [1]. Simple hydrazone analogs lacking the oxime group cannot undergo these transformations. The 4-fluoro substituent may further influence cyclization regiochemistry through electronic effects, providing an additional dimension of structural diversity not available with non-halogenated analogs [1]. Researchers should procure this specific compound when the synthetic plan requires both hydrazone-based and oxime-based derivatization from a single starting material.

Aqueous-Phase Biological Assays Requiring Extended Compound Stability

For enzymatic assays, cell-based screens, or bioconjugation studies conducted in aqueous buffer at physiological or mildly acidic pH, this compound's oxime functional group provides a documented hydrolytic stability advantage. Kalia and Raines (2008) demonstrated that oxime hydrolysis proceeds approximately 1,000-fold slower than simple hydrazone hydrolysis across the pD 5.0–9.0 range [2]. The target compound, incorporating both hydrazone and oxime groups, is expected to maintain structural integrity in aqueous assay media significantly longer than hydrazone-only analogs, reducing the risk of compound degradation during extended incubation periods (e.g., 24–72 h cellular assays) and improving the reliability of concentration–response measurements [2].

Fluorinated Hydrazone Lead Optimization for Antibacterial or Anticancer Programs

According to the Sztanke et al. (2024) review, fluorinated hydrazones represent a privileged scaffold for antibacterial drug discovery, with the fluorine atom specifically contributing to enhanced metabolic stability and membrane permeation [3]. The target compound, carrying a 4-fluorophenyl substituent on the hydrazone nitrogen, is positioned as a candidate for antibacterial or anticancer screening cascades where fluorine-mediated pharmacokinetic advantages are desired. Its dual hydrazone–oxime scaffold also offers multiple sites for further structural elaboration (hydrazone NH for alkylation/acylation; oxime OH for ether formation; aromatic rings for electrophilic substitution), enabling systematic structure–activity relationship exploration [3]. Procurement of this specific fluoro analog—rather than chloro, bromo, or methyl variants—ensures that the lead series benefits from fluorine's unique metabolic stability and membrane transport properties from the outset of the optimization campaign [3].

High-Purity Reference Standard for Quantitative Analytical Method Development

The NLT 98% purity specification available from MolCore , combined with the compound's well-defined molecular formula (C₁₆H₁₄FN₃O₃) and predicted physicochemical properties (density 1.25±0.1 g/cm³, bp 499.6±55.0 °C, pKa 8.20±0.10) , makes this compound suitable as a reference standard for HPLC method development, quantitative NMR calibration, or mass spectrometry tuning in analytical chemistry laboratories. The ~3% absolute purity advantage over the typical 95% commercial analogs from AKSci translates to a ~60% reduction in maximum impurity burden, which is meaningful when establishing limit of detection (LOD) and limit of quantification (LOQ) parameters for trace analysis methods .

Quote Request

Request a Quote for 2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.